7-Cyclopropyl-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol It is a hydrochloride salt form of 7-cyclopropyl-1,4-oxazepane, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
The synthesis of 7-Cyclopropyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with an appropriate epoxide or halohydrin in the presence of a base to form the oxazepane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
7-Cyclopropyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazepane compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazepane ring, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
7-Cyclopropyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-1,4-oxazepane hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
7-Cyclopropyl-1,4-oxazepane hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane: A parent compound without the cyclopropyl group, which may have different chemical and biological properties.
Cyclopropylamine: A simpler compound with a cyclopropyl group, used as a precursor in the synthesis of this compound.
Other oxazepane derivatives: Compounds with various substituents on the oxazepane ring, which can exhibit different reactivity and applications.
Properties
IUPAC Name |
7-cyclopropyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-4-9-5-6-10-8;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUZEYTQSGPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.